1,4-Diazepane-1-sulfonamide
Overview
Description
1,4-Diazepane-1-sulfonamide is a heterocyclic compound characterized by a seven-membered ring containing two nitrogen atoms and a sulfonamide group.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 1,4-diazepane-1-sulfonamide belongs, are known to inhibitdihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in folate metabolism and fluid balance in the body, respectively .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . They bind to the enzyme dihydropteroate synthetase, blocking the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to impact thefolate synthesis pathway in bacteria, leading to their inability to synthesize nucleic acids and proteins, which are essential for growth and multiplication .
Pharmacokinetics
The pharmacokinetics of sulfonamides, in general, involve good absorption from the gastrointestinal tract, wide distribution throughout body fluids and tissues, metabolism in the liver, and excretion in the urine .
Result of Action
Based on the action of sulfonamides, it can be inferred that the compound would lead to the inhibition of bacterial growth by interfering with their ability to synthesize folic acid .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazepane-1-sulfonamide can be synthesized through a modular synthetic approach involving cyclic sulfamidate and hydroxy sulfonamide building blocks . The reaction typically involves the nucleophilic attack by ammonia, primary, or secondary amines with sulfonyl chlorides in the presence of a base . This method allows for the variation of ring size, substitution, and configuration of the resulting heterocyclic scaffolds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,4-Diazepane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.
1,5-Diazocane: An eight-membered ring with two nitrogen atoms, used in similar applications as 1,4-diazepane-1-sulfonamide.
Uniqueness: this compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to piperazine and 1,5-diazocane. These properties make it a valuable scaffold for designing compounds with specific biological activities .
Properties
IUPAC Name |
1,4-diazepane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c6-11(9,10)8-4-1-2-7-3-5-8/h7H,1-5H2,(H2,6,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWXXNVDTAJQFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016797-88-8 | |
Record name | 1,4-diazepane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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